N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS No.: 1351588-47-0
VCID: VC6617428
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382
* For research use only. Not for human or veterinary use.

Description |
N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that incorporates a pyrazole ring, a pyridazine ring, and a morpholine moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical and biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and general principles of organic chemistry. Potential ApplicationsGiven the structural features of N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, it may exhibit potential in various therapeutic areas, such as:
Synthesis and CharacterizationThe synthesis of such compounds typically involves multi-step reactions, starting from readily available precursors like pyridazine or pyrazole derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound.
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1351588-47-0 | ||||||
Product Name | N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | ||||||
Molecular Formula | C18H18N6O2 | ||||||
Molecular Weight | 350.382 | ||||||
IUPAC Name | N-(4-morpholin-4-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | ||||||
Standard InChI | InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25) | ||||||
Standard InChIKey | WTZWFFPRGOQZEV-UHFFFAOYSA-N | ||||||
SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 | ||||||
Solubility | not available | ||||||
PubChem Compound | 56765920 | ||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume